molecular formula C8H9F3N2O4S2 B2977744 N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide CAS No. 1096912-37-6

N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide

Cat. No. B2977744
CAS RN: 1096912-37-6
M. Wt: 318.29
InChI Key: SNKIWOCRTCPFTG-UHFFFAOYSA-N
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Description

N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TFED or TFEDSA and is a sulfonamide derivative.

Mechanism of Action

The mechanism of action of TFEDSA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. TFEDSA has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. TFEDSA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
TFEDSA has been found to have a range of biochemical and physiological effects. In animal studies, TFEDSA has been shown to reduce the levels of certain inflammatory markers, suggesting that it may have anti-inflammatory properties. TFEDSA has also been found to have a mild diuretic effect, which may be due to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFEDSA is its versatility. It can be easily synthesized and modified to suit a range of research applications. However, one of the limitations of TFEDSA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving TFEDSA. One area of interest is the development of new drugs based on TFEDSA's antibacterial, antifungal, and antiviral properties. Additionally, further studies are needed to fully understand TFEDSA's mechanism of action and its potential use as a fluorescent probe for metal ions. Finally, research is needed to develop new methods for synthesizing and modifying TFEDSA to improve its solubility and other properties.

Synthesis Methods

The synthesis of TFEDSA involves the reaction of 4-aminobenzenesulfonamide with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of TFEDSA, which is a white crystalline powder with a melting point of 274-275°C.

Scientific Research Applications

TFEDSA has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. TFEDSA has also been studied for its potential use as a corrosion inhibitor, as well as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-N-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O4S2/c9-8(10,11)5-13-19(16,17)7-3-1-6(2-4-7)18(12,14)15/h1-4,13H,5H2,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKIWOCRTCPFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide

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